molecular formula C14H20ClNO2 B1498921 Methyl 3-(piperidin-4-ylmethyl)benzoate hydrochloride CAS No. 1170373-83-7

Methyl 3-(piperidin-4-ylmethyl)benzoate hydrochloride

Cat. No. B1498921
CAS RN: 1170373-83-7
M. Wt: 269.77 g/mol
InChI Key: PWELYWVZYNJNFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(piperidin-4-ylmethyl)benzoate hydrochloride, also known as MPB, is a chemical compound that has been used in scientific research for its potential therapeutic applications. It is a synthetic compound that belongs to the class of benzoate esters and is commonly used as a reagent in organic chemistry.

Mechanism of Action

The exact mechanism of action of Methyl 3-(piperidin-4-ylmethyl)benzoate hydrochloride is not fully understood, but it is believed to act as a dopamine receptor agonist and a serotonin receptor antagonist. This activity may contribute to its potential therapeutic effects in various neurological disorders.
Biochemical and Physiological Effects:
Methyl 3-(piperidin-4-ylmethyl)benzoate hydrochloride has been shown to modulate the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

Methyl 3-(piperidin-4-ylmethyl)benzoate hydrochloride has several advantages as a research tool, including its high purity and stability. However, it also has some limitations, such as its relatively high cost and limited availability.

Future Directions

There are several potential future directions for research on Methyl 3-(piperidin-4-ylmethyl)benzoate hydrochloride. One area of interest is the development of more potent and selective derivatives of Methyl 3-(piperidin-4-ylmethyl)benzoate hydrochloride for use in the treatment of neurological disorders. Another potential direction is the investigation of the long-term effects of Methyl 3-(piperidin-4-ylmethyl)benzoate hydrochloride on brain function and behavior. Additionally, the use of Methyl 3-(piperidin-4-ylmethyl)benzoate hydrochloride in combination with other drugs or therapies may also be explored for its potential synergistic effects.

Scientific Research Applications

Methyl 3-(piperidin-4-ylmethyl)benzoate hydrochloride has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been shown to exhibit antipsychotic, antidepressant, and anxiolytic properties in animal models. Methyl 3-(piperidin-4-ylmethyl)benzoate hydrochloride has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia.

properties

IUPAC Name

methyl 3-(piperidin-4-ylmethyl)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2.ClH/c1-17-14(16)13-4-2-3-12(10-13)9-11-5-7-15-8-6-11;/h2-4,10-11,15H,5-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWELYWVZYNJNFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80655173
Record name Methyl 3-[(piperidin-4-yl)methyl]benzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(piperidin-4-ylmethyl)benzoate hydrochloride

CAS RN

1170373-83-7
Record name Methyl 3-[(piperidin-4-yl)methyl]benzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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